Phenol, 4-(5-pentyl-2-pyrimidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-(5-pentyl-2-pyrimidinyl)- is an organic compound that belongs to the class of phenols, which are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes a pyrimidine ring substituted with a pentyl group at the 5-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenols typically involves nucleophilic aromatic substitution reactions. For phenol, 4-(5-pentyl-2-pyrimidinyl)-, the synthetic route may involve the reaction of a suitable pyrimidine derivative with a phenol under specific conditions. The reaction conditions often include the use of strong bases such as sodium hydride or sodium amide to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of phenols generally involves processes such as the Hock process, which is used for the large-scale production of phenol from cumene.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4-(5-pentyl-2-pyrimidinyl)-, like other phenols, can undergo various chemical reactions, including:
Reduction: Quinones derived from phenols can be reduced back to phenols using reducing agents like sodium borohydride.
Substitution: Phenols are highly reactive towards electrophilic aromatic substitution reactions due to the activating effect of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation, sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, halo, and sulfonyl derivatives of phenol.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: May be studied for its interactions with biological molecules and potential bioactivity.
Industry: Could be used in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of phenol, 4-(5-pentyl-2-pyrimidinyl)-, involves its interaction with molecular targets through its hydroxyl and pyrimidine groups. These interactions can affect various biochemical pathways, potentially leading to biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use and the nature of the biological system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
4-Hexylresorcinol: A phenol derivative with a hexyl group, used as an antiseptic.
2,4-Dichlorophenol: A chlorinated phenol used in the synthesis of herbicides.
Uniqueness
Phenol, 4-(5-pentyl-2-pyrimidinyl)-, is unique due to the presence of the pyrimidine ring substituted with a pentyl group, which distinguishes it from other phenol derivatives. This unique structure may confer specific chemical and biological properties that are not observed in other similar compounds .
Eigenschaften
CAS-Nummer |
58415-60-4 |
---|---|
Molekularformel |
C15H18N2O |
Molekulargewicht |
242.32 g/mol |
IUPAC-Name |
4-(5-pentylpyrimidin-2-yl)phenol |
InChI |
InChI=1S/C15H18N2O/c1-2-3-4-5-12-10-16-15(17-11-12)13-6-8-14(18)9-7-13/h6-11,18H,2-5H2,1H3 |
InChI-Schlüssel |
SCAKAIXLVHLRBY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.